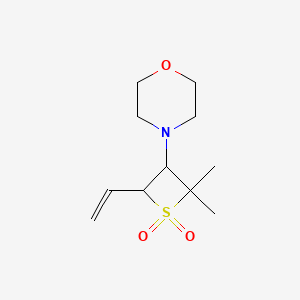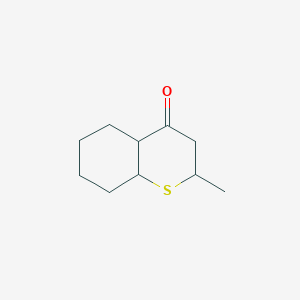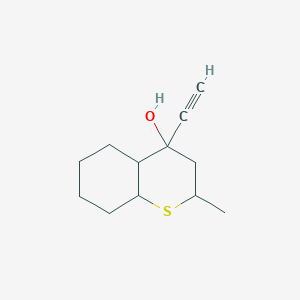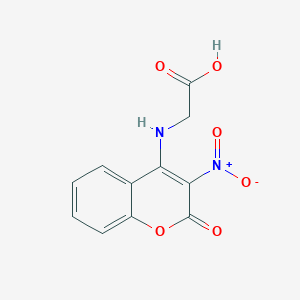
N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine
Übersicht
Beschreibung
“N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” is a derivative of hydroxycoumarin . It has been studied for its anticonvulsant activity using nicotine and corazole convulsion models . The compound protected animals from death in 100% of cases after intraperitoneal administration of the LD50 of nicotine (14 mg/kg) .
Synthesis Analysis
The synthesis of “this compound” involves nucleophilic substitution reactions . The reaction of 4-chloro-3-nitrobenzopyran-2-one with phenylenediamine results in the formation of 4-(4-aminophenylamino)-3-nitrochromen-2-one . Further catalytic condensation with benzaldehyde, salicylaldehyde, and 3-nitrobenzaldehyde leads to the formation of novel derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chromen-2-one (coumarin) core . The coumarin core is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily associated with its anticonvulsant activity . The compound exhibits this activity through its effects on γ-aminobutyric acid (GABA) ionotropic receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its NMR data . The 1H NMR (DMSO-d6) data is as follows: δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), 6.99 (dd, J = 2.5, 8.7 Hz, 1H), 6.96 (d, J = 2.3 Hz, 1H), 6.68 (dd, J = 2.1, 8.7 Hz, 1H), 6.47 (d, J = 2.1 Hz, 1H), 6.08 (s, 1H), 5.92 (s, 1H), 4.62 (d, J = 5.4 Hz, 2H), 3.83 (s, 3H), 2.28 (s, 3H) .Wirkmechanismus
Zukünftige Richtungen
The future directions for “N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” research could involve further investigation of its anticonvulsant activity and potential therapeutic applications . The development of new effective and safe drugs remains a crucial problem, and coumarin derivatives like “this compound” are attractive subjects for new anticonvulsant drug development .
Eigenschaften
IUPAC Name |
2-[(3-nitro-2-oxochromen-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c14-8(15)5-12-9-6-3-1-2-4-7(6)19-11(16)10(9)13(17)18/h1-4,12H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUPCUONHLYFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-methyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}propanenitrile](/img/structure/B3820107.png)
![diethyl 2,2'-[3-(4-chlorophenyl)-9-methyl-6,8-dioxo-8,9-dihydro[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl]diacetate](/img/structure/B3820112.png)

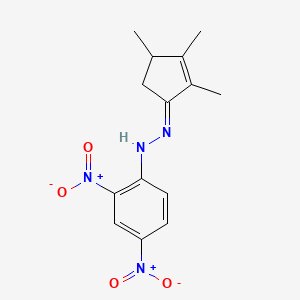


![2-[(N,N-dibutylglycyl)(methyl)amino]benzamide](/img/structure/B3820144.png)
![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![2-{6-[carboxy(phenyl)amino]-1,3,5-hexatrien-1-yl}-3-ethyl-1,3-benzoxazol-3-ium iodide](/img/structure/B3820150.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)
![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)
